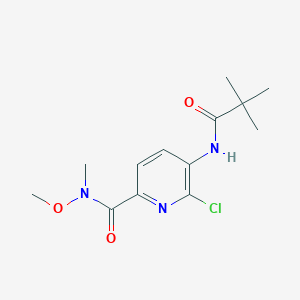

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide

Descripción

Propiedades

IUPAC Name |

6-chloro-5-(2,2-dimethylpropanoylamino)-N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O3/c1-13(2,3)12(19)16-8-6-7-9(15-10(8)14)11(18)17(4)20-5/h6-7H,1-5H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYMMKFLTXMPGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C(=O)N(C)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Nucleophilic Substitution and Amidation

Step 1: Chlorination of Pyridine Core

Starting from a pyridine derivative, selective chlorination at position 6 is achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step introduces the chloro substituent, which is pivotal for subsequent nucleophilic substitution.

Step 2: Introduction of the N-methoxy-N-methylamino group

The amino group at position 5 is introduced via nucleophilic substitution using N-methoxy-N-methylamine or its derivatives, often in the presence of a base such as pyridine or triethylamine, under reflux conditions.

Step 3: Attachment of the pivalamide group

The pivalamide moiety is introduced by amidation of the pyridine nitrogen or via acylation of an amino group with pivaloyl chloride or pivalic anhydride. This step typically employs coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in an inert solvent such as dichloromethane or DMF.

Sulfonamide Formation via Coupling with Sulfonyl Chlorides

A more advanced method involves coupling aryl amines with sulfonyl chlorides to form sulfonamides, as detailed in patent US5177206A. This approach is particularly useful when constructing derivatives with specific heterocyclic sulfonyl groups.

-

- Use of dimethyl sulfoxide (DMSO) as a solvent or catalyst.

- Addition of pyridine as a base to scavenge HCl generated during sulfonylation.

- Conducting the reaction under nitrogen atmosphere to prevent oxidation.

- Reaction times vary from 1 to 3.5 hours, often at low temperatures (0°C) initially, then warmed to room temperature.

-

This method allows for the formation of the sulfonamide linkage with high specificity, enabling the synthesis of the target compound with desired substituents.

Methylation of the Amine Group

The N-methoxy-N-methylamino group can be introduced via methylation of the corresponding amine using methylating agents like dimethyl sulfate or methyl iodide under basic conditions, ensuring selective substitution without affecting other functionalities.

Optimized Reaction Conditions and Reagents

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Chlorination | POCl₃ or SOCl₂ | Reflux, inert atmosphere | For selective chlorination at position 6 |

| Amination | N-methoxy-N-methylamine | Reflux, pyridine or triethylamine | For introducing the N-methoxy-N-methylamino group |

| Amidation | Pivaloyl chloride or pivalic anhydride | Room temperature, DCC or EDC as coupling agents | For attaching pivalamide group |

| Sulfonamide formation | Sulfonyl chlorides, pyridine, DMSO | 0°C to room temperature | For sulfonylation of the amino group |

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Main Steps | Typical Reaction Conditions | Advantages | References |

|---|---|---|---|---|---|

| Nucleophilic substitution & amidation | POCl₃, pivaloyl chloride, N-methoxy-N-methylamine | Chlorination, amination, amidation | Reflux, inert atmosphere | High regioselectivity | Patent US5177206A |

| Sulfonamide coupling | Sulfonyl chlorides, pyridine, DMSO | Coupling of aryl amines with sulfonyl chlorides | 0°C to room temp, nitrogen atmosphere | Enables diverse substitution | Patent US5177206A |

| Methylation | Dimethyl sulfate, methyl iodide | N-methylation of amino groups | Basic conditions, controlled temperature | Selective N-methylation | General organic synthesis literature |

Notes and Considerations

- Purity and Yield: The synthesis yields depend on the purity of starting materials and the control of reaction parameters. Purification typically involves chromatography or recrystallization.

- Reaction Monitoring: TLC, NMR, and IR spectroscopy are employed to monitor reaction progress.

- Safety: Reagents like POCl₃, SOCl₂, and methylating agents are hazardous; appropriate safety protocols are mandatory.

Análisis De Reacciones Químicas

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide is in the development of pharmaceutical agents. Its structural features suggest potential activity against various biological targets, including:

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The chlorinated and methoxy groups may enhance binding affinity to specific receptors involved in tumor growth regulation.

- Antimicrobial Properties : Research has shown that derivatives of similar amide compounds possess antimicrobial activity. This compound could be explored for its efficacy against bacterial and fungal pathogens.

Neurological Research

The compound's ability to cross the blood-brain barrier (BBB) due to its lipophilic nature makes it a candidate for neurological studies. Potential applications include:

- Cognitive Enhancement : Investigating the effects of this compound on neurotransmitter systems could reveal its potential as a cognitive enhancer or neuroprotective agent.

- Treatment of Neurodegenerative Diseases : Given the structural similarities with known neuroprotective agents, this compound may be studied for its effects on diseases such as Alzheimer's or Parkinson's.

Agricultural Chemistry

Another promising application lies within agricultural chemistry, where compounds like this compound could serve as:

- Pesticides or Herbicides : The compound's chemical structure may offer insights into developing new agrochemicals that are effective against pests while being environmentally friendly.

Data Tables

The following table summarizes relevant research findings related to the applications of this compound:

Case Studies

Case Study 1: Antitumor Activity

A study conducted on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The introduction of chloro and methoxy groups was found to enhance activity, suggesting that this compound may exhibit similar effects.

Case Study 2: Neuroprotective Effects

In an experimental model for Alzheimer's disease, a related compound showed promise in reducing amyloid plaque formation. This highlights the potential for further studies on this compound to evaluate its neuroprotective capabilities.

Mecanismo De Acción

The mechanism of action of 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparación Con Compuestos Similares

Structural Analogues in the Pyridine Family

Table 1: Key Structural and Functional Group Comparisons

Key Observations :

- Steric Effects: The pivalamido group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or cyano groups .

- Electronic Effects: The N-methoxy-N-methyl group is electron-donating, contrasting with electron-withdrawing groups (e.g., CN, NO₂) in analogues like 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine .

- Solubility : Ester-containing derivatives (e.g., Ethyl 6-chloro-5-methylpicolinate) may exhibit higher volatility but lower aqueous solubility than amides .

Comparison with Heterocyclic Analogues

Table 2: Heterocyclic Core and Bioactivity Insights

Key Observations :

- Core Flexibility : Pyridine derivatives (target compound) are simpler synthetically compared to fused systems (e.g., indoline-carboxamide), which may require multi-step synthesis .

Actividad Biológica

Overview

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide is a halogenated heterocyclic compound with the empirical formula C13H18ClN3O3 and a molecular weight of 299.75 g/mol. This compound has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with chloro and methoxy groups, along with a pivalamide moiety. The synthesis typically involves several steps:

- Formation of the Pyridine Ring : Initial synthesis includes creating the pyridine structure with the required substituents.

- Introduction of the Pivalamide Group : This is achieved through an amidation reaction involving pivaloyl chloride.

- Methylation : The final step involves methylating the nitrogen atom using methyl iodide or a similar agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results that suggest its potential as an antibacterial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, including breast and oral cancer cells. The mechanism appears to involve cell cycle arrest, where treated cells exhibit increased G1 phase populations and decreased S phase populations, indicating a halt in DNA synthesis.

The biological effects of this compound are believed to result from its interaction with specific molecular targets:

- Enzyme Inhibition : The chloro and methoxy substituents enhance binding affinity to target enzymes or receptors.

- Cell Cycle Regulation : It may induce cell cycle arrest, particularly affecting cancerous cells more than normal cells.

Study 1: Anticancer Efficacy

A study assessing the effects of this compound on SCC-9 human oral squamous carcinoma cells revealed an IC50 value of approximately 10 μM, indicating effective inhibition of cell proliferation. Flow cytometry analysis confirmed that treatment led to significant G1 phase accumulation, suggesting a mechanism involving cell cycle regulation.

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) ranging from 5 to 20 μg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-methoxy-N-methylacetamide | Similar methoxy and methyl groups | Moderate anticancer activity |

| 6-Chloro-5-methylchromanone | Similar chloro substitution | Limited antimicrobial properties |

| 2-Chloro-6-methoxyquinoline | Methoxy substitution on a quinoline structure | Notable antibacterial activity |

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide?

Methodological guidance includes:

- Solvent selection : Polar aprotic solvents (e.g., ethanol) are often preferred for picolinamide derivatives to enhance reaction homogeneity and yield .

- Stoichiometric ratios : Maintain a 1:1 molar ratio between intermediates (e.g., acyl chloride and amine derivatives) to minimize side products .

- Catalytic additives : Consider using mild bases (e.g., triethylamine) to neutralize HCl byproducts during amide bond formation .

- Reaction monitoring : Use TLC or HPLC to track intermediate formation, particularly for chlorinated pyridine derivatives .

Q. How can structural characterization of this compound be performed effectively?

A multi-technique approach is recommended:

- X-ray crystallography : Resolve the keto form conformation and intermolecular hydrogen bonding patterns (e.g., N–H⋯O interactions) .

- NMR spectroscopy : Analyze chemical shifts for the pivalamide group (δ ~1.2 ppm for tert-butyl protons) and methoxy groups (δ ~3.3 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns specific to chlorinated pyridine scaffolds .

Q. What analytical methods are suitable for assessing intermediate purity during synthesis?

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate chlorinated byproducts .

- Melting point analysis : Compare observed values with literature data for pivalamide derivatives (e.g., 182°C for similar compounds) .

- Elemental analysis : Validate empirical formulas (e.g., C, H, N, Cl content) to confirm stoichiometric accuracy .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data for this compound?

- Theoretical alignment : Revisit the conceptual framework (e.g., keto-enol tautomerism) to reconcile unexpected NMR or IR signals .

- Dynamic effects : Investigate temperature-dependent NMR to identify conformational flexibility in the methoxy-N-methyl group .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide) to validate spectral assignments .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : Model the electron-withdrawing effects of the chloro and pivalamide groups on the pyridine ring’s electrophilicity .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications for medicinal chemistry applications .

Q. What experimental designs are optimal for studying degradation pathways under varying pH conditions?

- Factorial design : Test factors like pH (2–12), temperature (25–60°C), and ionic strength to identify dominant degradation mechanisms .

- LC-MS/MS : Quantify hydrolysis products (e.g., 5-pivalamidopicolinic acid) and correlate degradation rates with environmental variables .

Q. How can crystallography challenges (e.g., low diffraction quality) be mitigated for this compound?

- Crystal growth optimization : Use slow evaporation with methanol/water mixtures to improve crystal lattice integrity .

- Hydrogen bond engineering : Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize intermolecular interactions .

Methodological Frameworks

Designing experiments to explore structure-activity relationships (SAR) in agrochemical applications

- Variable selection : Modify substituents (e.g., replacing chloro with fluoro) and assess herbicidal activity via in vitro enzyme inhibition assays .

- Control groups : Compare with non-pivalamidated analogs to isolate the role of steric bulk in bioactivity .

Analyzing reaction mechanisms for amide bond cleavage in acidic environments

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.